Piperazine adipate

Catalog No.
S539734
CAS No.
142-88-1
M.F
C6H10O4.C4H10N2
C10H20N2O4
M. Wt
232.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperazine adipate

CAS Number

142-88-1

Product Name

Piperazine adipate

IUPAC Name

hexanedioic acid;piperazine

Molecular Formula

C6H10O4.C4H10N2
C10H20N2O4

Molecular Weight

232.28 g/mol

InChI

InChI=1S/C6H10O4.C4H10N2/c7-5(8)3-1-2-4-6(9)10;1-2-6-4-3-5-1/h1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2

InChI Key

BVEGEKOBSPXUJS-UHFFFAOYSA-N

SMILES

C1CNCCN1.C(CCC(=O)O)CC(=O)O

Solubility

10 to 50 mg/mL at 63 °F (NTP, 1992)

Synonyms

Adipic Acid compd. with Piperazine; Piperazine Adipate; Piperazine Hexanedioate (1:1); Adiprazina; Adiprazine; Arduvermin; Dietelmin; Entacyl; Helmirazin; NSC 74383; Nometan; Oxurasin; Oxypaat; Oxyzin; Pipadox; Piperascat; Piperaskat; Piperazine Adip

Canonical SMILES

C1CNCCN1.C(CCC(=O)O)CC(=O)O

Piperazine adipate is a chemical compound formed from the reaction of piperazine and adipic acid, represented by the formula C₁₀H₂₀N₂O₄. It exists as a salt of piperazine, which is a cyclic organic compound featuring two nitrogen atoms in a six-membered ring structure. Piperazine itself is known for its solubility in water and its weak basicity, while piperazine adipate typically presents as a white crystalline solid that forms weakly acidic aqueous solutions .

  • Piperazine adipate acts by paralyzing parasitic worms, allowing the host to expel them []. The exact mechanism of this paralysis is not fully understood but may involve disruption of the parasite's neuromuscular function [].
  • Piperazine adipate can cause side effects such as nausea, vomiting, and abdominal pain [].
  • It should not be used without consulting a healthcare professional [].

Anthelmintic Activity:

  • Mechanism of Action

    Piperazine adipate disrupts the neuromuscular function of parasitic nematodes, leading to paralysis and death. The exact mechanism is still being elucidated, but it's believed to involve interference with their neurotransmitter signaling pathways []. This disrupts their ability to move and feed, ultimately causing them to die and be expelled from the host [].

  • Research Applications

    Studies, primarily conducted in the past, have explored the effectiveness of piperazine adipate against various intestinal nematode infections in animals, particularly pigs and poultry [, ]. However, it's important to note that:

    • Limited Modern Use: Due to the emergence of resistance in parasite populations and the availability of more potent and broad-spectrum anthelmintics, piperazine adipate is not widely used in veterinary medicine today [].
    • Ethical Considerations: Research involving animals requires careful consideration of ethical guidelines and animal welfare. It's crucial to ensure studies are justified, necessary, and conducted with minimal distress to animals.

Other Potential Applications:

While the primary focus of research on piperazine adipate has been its anthelmintic activity, there have been some preliminary explorations of its potential applications in other areas:

  • Antimicrobial Polymers: Recent research suggests that incorporating piperazine into polymers could create materials with antimicrobial properties, potentially having applications in various sectors like healthcare and food preservation []. However, this area requires further investigation and development.
Due to the functional groups present in both piperazine and adipic acid. Notably, it can act as both an oxidizing and reducing agent, making it versatile in various chemical environments. The amine groups in piperazine can react with carbon dioxide, forming carbamate derivatives, which can enhance its use in carbon capture applications .

The synthesis of piperazine adipate typically involves the direct reaction of piperazine with adipic acid. This reaction can be facilitated by using a nitrogenous base to promote the formation of the salt:

  • Direct Reaction: Combine piperazine with adipic acid in a suitable solvent.
  • Use of Nitrogenous Base: Add a nitrogenous base to enhance the yield and purity of the product .

This method is straightforward and allows for the efficient production of piperazine adipate.

Piperazine adipate finds applications primarily in pharmaceuticals and biochemistry. Its properties make it suitable for:

  • Pharmaceutical Formulations: Used as an excipient or active ingredient in some medications.
  • Anthelmintic Treatments: Potential use against parasitic infections due to its structural similarities to other effective compounds .
  • Chemical Synthesis: Serves as a building block for other chemical compounds.

Piperazine adipate shares structural similarities with several other compounds derived from piperazine or related to adipic acid. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Piperazine CitrateSaltUsed primarily in veterinary medicine .
Piperidine AdipateSaltDerived from piperidine; used in similar applications .
1-MethylpiperazineAlkaloidExhibits different biological activities compared to standard piperazine .
4-(2-Hydroxyethyl)piperazineAlkylated DerivativeUsed in pharmaceutical formulations due to improved solubility .

Piperazine adipate's uniqueness lies in its specific combination of properties derived from both its parent compounds, making it suitable for unique applications not fully covered by these similar compounds.

Physical Description

Piperazine adipate appears as odorless white crystalline powder or solid. Slightly acid taste. Melting point 256-257 °C. Dissolves slowly. pH (0.2-0.01 molar aqueous solutions) 5.45. pH (5% solution) 5 - 6. (NTP, 1992)

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

232.14230712 g/mol

Monoisotopic Mass

232.14230712 g/mol

Heavy Atom Count

16

Melting Point

482 °F approximately with decomposition (NTP, 1992)

UNII

V7P5P122LB

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 4 companies with hazard statement code(s):;
H314 (50%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (50%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (50%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

142-88-1

Wikipedia

Piperazine adipate

General Manufacturing Information

Hexanedioic acid, compd. with piperazine (1:1): INACTIVE

Dates

Modify: 2023-08-15

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